4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzaldehyde
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Overview
Description
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a tetrahydropyran ring, a trifluoromethyl group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzaldehyde typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of the benzaldehyde and the hydroxyl group of the tetrahydropyran derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzoic acid.
Reduction: 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzaldehyde is largely dependent on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which can then participate in further chemical transformations. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Similar Compounds
4-((Tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-(Trifluoromethyl)benzaldehyde: Lacks the tetrahydropyran moiety, affecting its reactivity and applications.
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-methylbenzaldehyde: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical behavior.
Uniqueness
The presence of both the tetrahydropyran ring and the trifluoromethyl group in 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzaldehyde imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(oxan-4-ylmethoxy)-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)12-7-11(8-18)1-2-13(12)20-9-10-3-5-19-6-4-10/h1-2,7-8,10H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBNJRIMWRVMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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